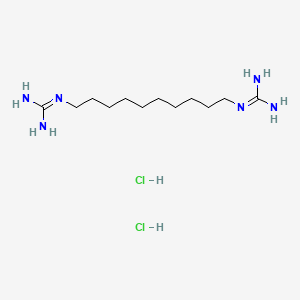

Decamethylenediguanidine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthalin is a hydrochloride resulting from the reaction of decamethylenediguanidine with 2 mol eq. of hydrogen chloride. It has a role as a hypoglycemic agent, a nephrotoxin and a hepatotoxic agent. It is a hydrochloride and a guanidinium salt. It contains a synthalin A(2+).

Wissenschaftliche Forschungsanwendungen

Biochemical Applications

Protein Denaturation and Refolding

Decamethylenediguanidine dihydrochloride is primarily utilized as a denaturant in biochemical research. It unfolds proteins to study their structure and function. This property is crucial for understanding protein dynamics and interactions.

| Application | Description |

|---|---|

| Protein Denaturation | Unfolds proteins for structural analysis |

| Protein Refolding | Facilitates the renaturation of denatured proteins to restore functionality |

Case Study: Protein Structure Analysis

In a study investigating the effects of decamethylenediguanidine on enzyme kinetics, researchers demonstrated that the compound effectively denatured proteins at concentrations ranging from 6 to 8 M. The subsequent refolding process was monitored using spectroscopic techniques, revealing insights into the protein's functional recovery post-denaturation.

Molecular Biology Applications

Nucleic Acid Isolation

The compound serves as an effective reagent in nucleic acid extraction protocols. It enhances the yield and purity of DNA and RNA samples, making it invaluable for genetic research.

| Application | Description |

|---|---|

| RNA Extraction | Disrupts cellular structures to release RNA |

| DNA Purification | Increases yield and quality of extracted nucleic acids |

Case Study: RNA Integrity Preservation

A study highlighted the use of this compound in RNA extraction from mammalian cells. The results showed that the compound not only improved RNA yield but also preserved its integrity, which is critical for downstream applications such as RT-PCR.

Pharmaceutical Development

Stabilizing Agent in Drug Formulation

this compound is employed as a stabilizing agent for active pharmaceutical ingredients (APIs). Its ability to enhance solubility and bioavailability makes it a key component in drug formulation processes.

| Application | Description |

|---|---|

| API Stabilization | Improves solubility and bioavailability of drugs |

| Formulation Development | Used in the development of various pharmaceutical formulations |

Case Study: Formulation Efficacy

Research on drug formulations containing this compound demonstrated significant improvements in the solubility of poorly soluble drugs. This enhanced bioavailability was linked to better therapeutic outcomes in preclinical models.

Research on Disease Mechanisms

Investigating Protein Aggregation

The compound plays a role in studying protein aggregation associated with diseases such as Alzheimer's. Understanding these mechanisms can lead to potential therapeutic targets.

| Application | Description |

|---|---|

| Disease Mechanism Research | Studies protein aggregation related to neurodegenerative diseases |

Case Study: Alzheimer’s Disease Model

In a model of Alzheimer’s disease, this compound was used to induce protein aggregation in vitro. The findings provided insights into the aggregation process and potential intervention strategies.

Eigenschaften

CAS-Nummer |

301-15-5 |

|---|---|

Molekularformel |

C12H29ClN6 |

Molekulargewicht |

292.85 g/mol |

IUPAC-Name |

2-[10-(diaminomethylideneamino)decyl]guanidine;hydrochloride |

InChI |

InChI=1S/C12H28N6.ClH/c13-11(14)17-9-7-5-3-1-2-4-6-8-10-18-12(15)16;/h1-10H2,(H4,13,14,17)(H4,15,16,18);1H |

InChI-Schlüssel |

FHFZXINEUAVINL-UHFFFAOYSA-N |

SMILES |

C(CCCCCN=C(N)N)CCCCN=C(N)N.Cl.Cl |

Kanonische SMILES |

C(CCCCCN=C(N)N)CCCCN=C(N)N.Cl |

Aussehen |

Solid powder |

Key on ui other cas no. |

301-15-5 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

111-23-9 (Parent) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

1,10-bis(guanidino)-n-decane 1,10-decamethylenediguanide bisG-10 bisG10 synthalin A synthalin A, dihydrochloride synthalin A, hydrochloride synthalin B |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.